Benzyl 3,3-difluoropiperidine-1-carboxylate
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Overview
Description
Benzyl 3,3-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative. This compound is characterized by the presence of two fluorine atoms at the 3-position of the piperidine ring and a benzyl group attached to the nitrogen atom. The molecular formula is C13H15F2NO2, and it has a molecular weight of 255.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,3-difluoropiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents. One common method is the reaction of 3,3-difluoropiperidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
Benzyl 3,3-difluoropiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorine atoms enhance the compound’s stability and binding affinity, making it a potent inhibitor or activator of various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate: Similar structure but with an amino group at the 4-position.
Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate: Similar structure but with an ethyl ester group instead of a benzyl group
Uniqueness
Benzyl 3,3-difluoropiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H15F2NO2 |
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Molecular Weight |
255.26 g/mol |
IUPAC Name |
benzyl 3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H15F2NO2/c14-13(15)7-4-8-16(10-13)12(17)18-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI Key |
XYDYIGIVMJVILM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
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